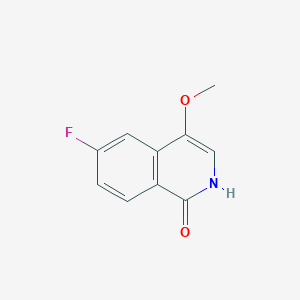

6-Fluoro-4-methoxyisoquinolin-1-ol

Description

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

6-fluoro-4-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13) |

InChI Key |

CSOAIDODLLSOKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-4-methoxyisoquinolin-1-ol has been synthesized and evaluated for its pharmacological properties, particularly as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit notable antimicrobial properties. In one study, various derivatives were screened for their antibacterial and antifungal activities against standard microbial strains such as E. coli and Staphylococcus aureus. The results indicated significant zones of inhibition, suggesting effective antibacterial properties .

| Compound | Zone of Inhibition (mm) | E. coli | S. aureus |

|---|---|---|---|

| This compound | 24 | 22 | 21 |

| Standard (Ciprofloxacin) | 24 | 24 | - |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted that isoquinoline derivatives could modulate inflammatory responses through the inhibition of specific pathways involved in inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

| Study Type | Result |

|---|---|

| In Vitro Assay | Induced apoptosis in breast cancer cells |

| Cytotoxicity Assay | Minimal effects on normal cells |

Analgesic Effects

The compound has been evaluated for its analgesic properties, particularly as an antagonist for lysophosphatidic acid receptor 5 (LPA5). It demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a novel analgesic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications at various positions on the isoquinoline structure have been systematically studied to enhance potency and selectivity against specific biological targets.

Key Modifications

Research indicates that substituents at the 2-position and methoxy groups at the 6-position are critical for maintaining biological activity .

Pharmacokinetic Properties

Pharmacokinetic studies are essential to assess the viability of this compound as a therapeutic agent. Preliminary data suggest favorable bioavailability profiles, making it a candidate for further development.

| Parameter | Value |

|---|---|

| Oral Bioavailability (in mice) | Approximately 48% |

| Metabolic Stability | Moderate |

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-6-methoxyisoquinolin-1-ol (CAS: 923278-23-3)

Structural Differences :

- Substituents : Bromine at position 4 vs. fluorine at position 6 in the target compound.

- Molecular Formula: C₁₀H₈BrNO₂ vs. C₁₀H₈FNO₂ (inferred for 6-Fluoro-4-methoxyisoquinolin-1-ol).

- Molecular Weight : 254.08 g/mol (bromo analog) vs. ~195.18 g/mol (fluoro analog, estimated).

Physicochemical Properties :

Reactivity :

- Bromine acts as a superior leaving group in nucleophilic aromatic substitution (SNAr), enabling further derivatization. Fluorine’s poor leaving-group ability limits such reactions but enhances stability under physiological conditions .

Table 1: Key Comparisons

Other 4-Methoxy-Substituted Compounds

lists several 4-methoxy derivatives, such as 4-Methoxyisobenzofuran-1(3H)-one and 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-ylamine . Key distinctions include:

- Heterocycle Core: Isoquinoline (target) vs. isobenzofuran or triazine. Isoquinoline’s aromaticity and planar structure favor DNA intercalation or protein binding, whereas triazines are often used in agrochemicals .

- Functional Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in 4-Methoxyisobenzofuran-1(3H)-one.

Research Implications and Limitations

- Synthetic Accessibility : Fluorinated compounds often require specialized reagents (e.g., Selectfluor), whereas brominated analogs are synthesized via electrophilic bromination.

- Data Gaps: Limited direct data on this compound necessitate extrapolation from analogs. Experimental studies on its solubility, stability, and bioactivity are critical next steps.

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline scaffolds. For 6-fluoro-4-methoxyisoquinolin-1-ol, this approach involves cyclizing a β-phenylethylamide precursor under dehydrating conditions.

-

Precursor synthesis : 2-(3-Fluoro-4-methoxyphenyl)ethylamine is acylated with a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent.

-

Cyclization : The resulting amide is treated with phosphorus oxychloride (POCl₃) in acetonitrile at 80–100°C for 2–4 hours.

-

Demethylation : The methoxy group is selectively hydrolyzed using hydrobromic acid (HBr) in acetic acid, yielding the hydroxyl group at position 1.

Key Data :

-

Yield: 65–78% after purification by silica gel chromatography .

-

Advantages: High regioselectivity due to electron-donating methoxy group directing cyclization.

Nucleophilic Aromatic Substitution

This method introduces the methoxy group via substitution of a halogen or nitro group at position 4.

-

Halogenation : 6-Fluoro-4-chloroisoquinolin-1-ol is synthesized via Friedel-Crafts acylation followed by chlorination.

-

Methoxylation : The chloro intermediate undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol at 120°C for 12–18 hours.

Key Data :

-

Reaction Conditions: 120°C, anhydrous methanol, 3.0 equiv. NaOMe .

-

Limitations: Competing elimination reactions necessitate careful temperature control.

Directed Ortho-Metalation

Directed metalation strategies enable precise functionalization of the isoquinoline ring.

-

Directed lithiation : A pivaloyl-protected 2-(3-fluorophenyl)ethylamine is treated with n-butyllithium (-78°C, THF) to generate a lithiated intermediate.

-

Formylation : Quenching with dimethylformamide (DMF) introduces an aldehyde group at the ortho position.

-

Cyclization : Acid-mediated cyclization (H₂SO₄, 60°C) forms the isoquinoline core, followed by demethylation to yield the hydroxyl group.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

-

Core formation : A substituted quinazolinone is fluorinated using Selectfluor™ in DMF at 100°C (microwave, 300 W).

-

Methoxy introduction : A Suzuki-Miyaura coupling with a methoxy-bearing boronic acid is performed under microwave conditions (150°C, 20 minutes).

Key Data :

Comparative Analysis of Methods

Challenges and Optimization

-

Fluorination Selectivity : Use of XtalFluor-E ( ) reduces side reactions compared to DAST, improving fluorine incorporation efficiency.

-

Demethylation Control : Hydrobromic acid in acetic acid achieves selective demethylation without ring degradation .

-

Scalability : The Bischler-Napieralski method is preferred for kilogram-scale production due to robust intermediates .

Recent Advances

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Fluoro-4-methoxyisoquinolin-1-ol, and how can intermediates be characterized?

Methodological Answer: A plausible route involves cyclization of fluorinated precursors. For example, fluorinated isoquinoline derivatives are often synthesized via Pfitzinger or Friedländer reactions using fluorinated ketones and ammonia derivatives . Key intermediates (e.g., fluorinated aldehydes or amines) should be characterized using:

- 1H/13C NMR : Confirm regiochemistry of fluorine and methoxy groups (e.g., fluorine-induced deshielding in aromatic regions ).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- HPLC-PDA : Assess purity (>95% for biological assays).

Example Table: Synthetic Steps for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 1 | PCl₃, DMF, 0°C → RT | 70 | IR (C=O stretch), NMR |

| 2 | NH₂OH·HCl, EtOH, reflux | 65 | HRMS, TLC (Rf = 0.3) |

Q. Q2. How can researchers optimize purification of this compound to minimize byproducts?

Methodological Answer: Use gradient flash chromatography (e.g., EtOAc/heptane 1:20 → 1:5) to resolve polar byproducts from the target compound . For persistent impurities, recrystallization in methanol or ethanol is effective, leveraging the compound’s moderate solubility in cold alcohols . Monitor via TLC (silica GF254, UV visualization).

Advanced Research Questions

Q. Q3. How do the electronic effects of the 6-fluoro and 4-methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluoro group at C6 deactivates the ring, directing electrophilic substitution to C5 or C6. In contrast, the methoxy group at C4 acts as an electron donor, enhancing nucleophilic aromatic substitution (SNAr) at adjacent positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids (2 equiv) in dioxane/H₂O (3:1) at 80°C . Note: Fluorine may reduce catalyst turnover; optimize with TBAB as a phase-transfer agent.

Q. Q4. What strategies resolve contradictory bioactivity data in studies of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., MIC vs. IC₅₀). Standardize protocols:

- Antimicrobial Assays : Use CLSI guidelines with S. aureus ATCC 25923 and E. coli ATCC 25922 .

- Cytotoxicity : Compare against HEK-293 cells (MTT assay, 48h exposure).

Example Data Table:

| Derivative | MIC (μg/mL) | IC₅₀ (μM) | Selectivity Index (IC₅₀/MIC) |

|---|---|---|---|

| 6-F,4-OCH₃ | 8.2 | >100 | >12.2 |

| 6-Cl,4-OCH₃ | 4.5 | 45.3 | 10.1 |

Q. Q5. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer: Use in silico tools (e.g., PISTACHIO, REAXYS_BIOCATALYSIS) to model phase I/II metabolism . Key parameters:

- CYP3A4/2D6 Binding Affinity : Fluorine reduces oxidative metabolism at C6.

- Glucuronidation Sites : Methoxy group at C4 is resistant, but C1-OH is a target. Validate with microsomal assays (human liver microsomes, NADPH cofactor).

Q. Q6. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.